N-{2-[Bis(4-fluorophenyl)methoxy]ethyl}
CAS No.:
Cat. No.: VC0231427
Molecular Formula: C16H16F2N2OS
Molecular Weight: 322.374
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16F2N2OS |
|---|---|
| Molecular Weight | 322.374 |
| IUPAC Name | 2-[bis(4-fluorophenyl)methoxy]ethylthiourea |
| Standard InChI | InChI=1S/C16H16F2N2OS/c17-13-5-1-11(2-6-13)15(21-10-9-20-16(19)22)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H3,19,20,22) |
| Standard InChI Key | PSVXWLIWBFIUGO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCNC(=S)N)F |
Introduction
Chemical Structure and Properties
Structural Identification
N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} refers to a chemical entity consisting of a nitrogen atom (designated by "N-") attached to a 2-[bis(4-fluorophenyl)methoxy]ethyl group. The structure contains:
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A nitrogen atom (as a primary amine or substituted amine)
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Connected to an ethyl chain (-CH₂CH₂-)
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Which bears a bis(4-fluorophenyl)methoxy group
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Two para-fluorinated phenyl rings attached to a central carbon atom
This structural moiety appears frequently as part of larger molecules, particularly in compounds targeting the dopamine transporter (DAT) .
Physical and Chemical Properties
While specific physicochemical data for N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} as an isolated compound is limited, examination of related structures provides insight into its likely properties:
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The fluorine atoms in the para positions enhance metabolic stability and binding properties
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The bis(4-fluorophenyl)methoxy group contributes significant lipophilicity
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The ethyl spacer provides conformational flexibility for optimal binding interactions
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The nitrogen functionality serves as a critical attachment point for various functional groups
Molecules containing this structural element typically have molecular weights ranging from 448.5 g/mol to 471.6 g/mol, depending on additional substituents .
Related Compounds and Derivatives
Piperazine-Based Derivatives
Several significant compounds incorporate the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structure within piperazine scaffolds:
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1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine (PubChem CID 5974189)
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1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-phenyl-propyl)-piperazine
These compounds represent significant DAT inhibitors with therapeutic potential for psychostimulant abuse treatment.
Piperidine-Based Derivatives
The N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety has also been incorporated into piperidine-based structures:
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4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine
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4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(naphthalen-2-ylmethyl)piperidine
This structural diversity demonstrates the versatility of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety as a building block for bioactive compounds.
Comparative Analysis of Structural Features
Structural Comparison Table
Table 1 presents a comparative analysis of molecules containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structural component:
This structural diversity illustrates how the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety serves as a common pharmacophore across multiple bioactive compounds with different tertiary structures.
Binding Affinity Comparison
Table 2 compares the binding affinities of various compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety:
These data demonstrate that while the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety contributes significantly to DAT binding, additional structural elements can substantially modulate binding affinity and selectivity profiles.
Pharmacological Significance
Mechanism of Action
Compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety primarily act as inhibitors of the dopamine transporter (DAT). Their mechanism involves:
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Binding to the dopamine transporter protein
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Blocking the reuptake of dopamine from the synaptic cleft
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Increasing extracellular dopamine concentrations
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Modulating dopaminergic neurotransmission
The bis(4-fluorophenyl)methoxy moiety appears critical for high-affinity binding to DAT, while modifications to other portions of the molecule can tune selectivity for DAT versus other monoamine transporters .
Structure-Activity Relationships
Several key structure-activity relationships have been identified:
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The bis(4-fluorophenyl)methoxy group serves as a key recognition element for DAT binding
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The ethyl linker provides optimal spacing between the aromatic system and the basic nitrogen
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The nature of the nitrogen-containing heterocycle (piperazine vs. piperidine) influences selectivity
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Additional substituents on the nitrogen heterocycle can substantially alter binding profiles
For example, compound 7, an iodinated analog containing this moiety, demonstrated a Kᵢ value of 1.9 nM for DAT, 205 nM for the serotonin transporter (SERT), and 4110 nM for the norepinephrine transporter (NET), resulting in a SERT/DAT selectivity ratio of 108 .
Synthetic Approaches
General Synthetic Strategies
The synthesis of compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety typically involves:
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Formation of the bis(4-fluorophenyl)methanol core
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Conversion to the corresponding ether via alkylation reactions
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Incorporation into larger scaffolds through N-alkylation or related transformations
The starting material 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidine (compound 1) has been used as a key intermediate in the synthesis of various analogs, as reported by Boos et al. and referenced in the literature .
Radiolabeling Methods
For compounds intended for imaging applications, specialized radiolabeling techniques have been developed:
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Tributylstannyl precursors have been synthesized through palladium-catalyzed Stille coupling reactions
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Electrophilic iododestannylation has been employed for introducing ¹²³I
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Triflate intermediates have served as key precursors when direct stannylation proves challenging
These methods have yielded radiolabeled compounds with high radiochemical purity (>98%) and good stability in physiological media .
Therapeutic and Diagnostic Applications
Treatment of Psychostimulant Abuse
Compounds featuring the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety have shown promise in treating psychostimulant abuse:
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Atypical DAT inhibitors containing this structural element have demonstrated efficacy in preclinical models
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Compound 3b effectively reduced the reinforcing effects of both cocaine and methamphetamine without exhibiting psychostimulant behaviors itself
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Ongoing development focuses on improving potency, selectivity, and pharmacokinetic properties
These findings highlight the therapeutic potential of this structural class for addressing substance use disorders.
Neuroimaging Applications
Radiolabeled derivatives have been investigated as potential neuroimaging agents:
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[¹²³I]-labeled compound 7 has been synthesized with radiochemical yields of 40±10%
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The radiochemical purity remained >95% after 24 hours in both phosphate-buffered saline and injectable solution
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These agents could potentially serve in diagnosing and monitoring dopamine-related disorders
Such imaging agents could provide valuable tools for studying dopaminergic function in various neurological and psychiatric conditions.
Analytical Characterization
Spectroscopic Identification
Compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety can be characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Mass Spectrometry:
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Chromatographic Methods:
Future Research Directions
Structural Optimization
Current research efforts focus on optimizing compounds containing the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} moiety:
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Diastereomeric separation to identify the most active stereoisomers
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Modifications to improve metabolic stability and pharmacokinetic properties
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Structural adjustments to enhance selectivity for DAT over other transporters and receptors
For example, compound 14a has shown improved DAT affinity (Kᵢ=23 nM) compared to compound 3b (Kᵢ=230 nM), along with moderate metabolic stability in human liver microsomes .
Expanded Applications
The versatility of the N-{2-[Bis(4-fluorophenyl)methoxy]ethyl} structural motif suggests potential for expanded applications:
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Development of additional therapeutics for neuropsychiatric disorders
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Creation of novel imaging agents with improved properties
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Exploration of activity against additional biological targets
These directions could lead to new therapeutic and diagnostic tools based on this versatile pharmacophore.
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